3-Methylbutyl 2-furoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbutyl furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-8(2)5-7-13-10(11)9-4-3-6-12-9/h3-4,6,8H,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBZWZKAUPNMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210467 | |
| Record name | 3-Methylbutyl 2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-12-3 | |
| Record name | 2-Furancarboxylic acid, 3-methylbutyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylbutyl 2-furoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbutyl 2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutyl 2-furoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Natural Occurrence and Biosynthetic Pathways of 3 Methylbutyl 2 Furoate
Identification and Distribution in Biological Matrices
3-Methylbutyl 2-furoate has been identified as a volatile component in certain foods and beverages, contributing to their sensory characteristics. Its presence is often determined through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS). While research into its widespread distribution is ongoing, it has been notably detected in wine. The occurrence of related furan (B31954) esters, such as methyl 2-furoate, in various fruits suggests a broader presence of this class of compounds in the plant kingdom. nih.gov
Below is a table summarizing the known natural occurrences of this compound and a related furan ester.
| Compound | Biological Matrix | Reference(s) |
| This compound | Wine | |
| Methyl 2-furoate | Kiwifruit (Actinidia chinensis) | nih.gov |
| Papaya (Carica papaya) | nih.gov | |
| Mango (Mangifera indica) | nih.gov |
This table is generated based on available research and may not be exhaustive.
Elucidation of Biosynthetic Pathways of Furan Esters
The formation of furan esters in nature is a multi-step process involving the synthesis of the core furan structure and the subsequent attachment of an alcohol moiety. The biosynthesis of the furan ring itself is closely linked to fatty acid metabolism.
The biosynthesis of the furan ring in compounds like 2-furoic acid is understood to originate from furan fatty acids. Research in bacteria has shed light on this pathway, identifying key precursor molecules and intermediates. The process is believed to start with common fatty acids, such as cis-vaccenic acid. This precursor undergoes a series of enzymatic modifications to introduce the furan moiety.
A proposed pathway involves the methylation of a fatty acid, followed by desaturation and subsequent cyclization and oxidation to form the furan ring. While the complete pathway to 2-furoic acid in all organisms is not fully elucidated, the study of furan fatty acid biosynthesis provides a foundational understanding of how the core furan structure is assembled in nature.
The biochemical reactions that constitute the biosynthetic pathway of furan esters are catalyzed by specific enzymes. While the complete enzymatic cascade for this compound synthesis is an active area of research, studies on related pathways provide significant insights.
The formation of the furan ring from fatty acid precursors involves a suite of enzymes, including methylases, desaturases, and oxygenases. For the final step in the formation of this compound, which is the esterification of 2-furoic acid with 3-methylbutanol (isoamyl alcohol), enzymes such as lipases or other esterases are likely involved. researchgate.netnih.gov Lipases are known for their ability to catalyze esterification reactions in various biological systems and are widely used in the enzymatic synthesis of esters for industrial purposes. acs.orgnih.govnih.gov The catalysis typically proceeds via a ping-pong bi-bi mechanism, which may be subject to substrate inhibition. ias.ac.in
| Enzyme Class | Proposed Role in Furan Ester Biosynthesis |
| Methylases | Introduction of methyl groups onto fatty acid precursors. |
| Desaturases | Creation of double bonds in the fatty acid chain. |
| Oxygenases | Incorporation of oxygen to facilitate furan ring formation. |
| Lipases/Esterases | Catalysis of the esterification of 2-furoic acid with an alcohol (e.g., 3-methylbutanol). researchgate.netnih.gov |
This table outlines the likely classes of enzymes involved based on current biochemical knowledge.
Chemodiversity and Isomeric Distribution of Natural Furan Esters
The natural world exhibits a remarkable diversity of chemical structures, and furan esters are no exception. This chemodiversity arises from variations in both the furan ring substitution and the alcohol moiety of the ester. While systematic studies on the broad isomeric distribution of natural furan esters are limited, the existence of various related compounds points to a diverse family.
For instance, esters of furan-2-carboxylic acid can exist as different rotational isomers, such as syn-s-trans and anti-s-trans conformations. rsc.org The specific isomers present in a natural source can be influenced by the substrate specificity of the biosynthetic enzymes and the physicochemical conditions within the biological matrix. The study of cycloaddition reactions involving furan derivatives further highlights the potential for a wide range of structural isomers. nih.gov Research into the synthesis of furan-based compounds from biomass also reveals the potential for various isomers, such as those derived from 2,5-furandicarboxylic acid and 2,3-furandicarboxylic acid, although their natural occurrence as simple esters is less clear.
Further research is needed to fully map the chemodiversity and isomeric distribution of furan esters like this compound across the plant and microbial kingdoms.
Advanced Analytical Methodologies for 3 Methylbutyl 2 Furoate
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating 3-Methylbutyl 2-furoate from complex mixtures. The choice of technique depends on the sample matrix and the analytical objective.
Gas chromatography is ideally suited for the analysis of volatile compounds like this compound. When coupled with a mass spectrometry detector (GC-MS), it provides a powerful tool for both separation and identification. nih.gov The GC column separates the volatile components of a sample based on their boiling points and affinity for the stationary phase. As this compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that serves as a chemical fingerprint, allowing for positive identification.
High-resolution GC-MS offers superior separation efficiency, enabling the resolution of closely eluting compounds and providing more accurate mass measurements for unambiguous formula determination. nih.gov The combination of retention time from the GC and the mass spectrum from the MS offers high specificity and sensitivity for the analysis of this compound. This technique is frequently used in the analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs) in various industries, including leather and food production. uc.edunih.gov
While GC is preferred for volatile esters, High-Performance Liquid Chromatography (HPLC) is a valuable alternative, particularly for analyzing furoate derivatives in liquid samples or when the compound is part of a non-volatile mixture. rroij.comrroij.com A common approach is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water or a buffer. rroij.comresearchgate.net
For the analysis of furoate compounds, a mobile phase containing a small amount of acid, such as acetic or trifluoroacetic acid, can improve peak shape. rroij.comresearchgate.net Detection is commonly achieved using a photodiode array (PDA) or a standard UV detector set at a wavelength where the furan (B31954) ring exhibits strong absorbance, such as around 264 nm. rroij.comresearchgate.net The method can be validated according to ICH guidelines for linearity, accuracy, precision, and robustness to ensure reliable quantification. rroij.comrroij.com
Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte before chromatographic analysis.
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, rapid, and sensitive technique for extracting volatile compounds like this compound from liquid or solid samples. uc.edumdpi.com A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace (the vapor phase above the sample) in a sealed vial. news-medical.net Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber. The fiber is then retracted and inserted into the hot injector of a GC, where the analytes are desorbed for analysis. mdpi.comnews-medical.net The efficiency of HS-SPME depends on several factors that must be optimized. scielo.br
| Parameter | Typical Range/Options | Purpose | Source(s) |
| Fiber Coating | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Adsorbs a wide range of volatile and semi-volatile compounds. | news-medical.net |
| Extraction Temperature | 45°C - 90°C | Increases the volatility of the analyte, promoting its transfer to the headspace. | mdpi.comnews-medical.net |
| Extraction Time | 30 - 50 minutes | Allows for equilibrium to be reached between the sample, headspace, and fiber. | mdpi.comnews-medical.net |
| Sample Agitation | 0 - 600 rpm | Facilitates the release of volatiles from the sample matrix. | news-medical.netscielo.br |
| Salt Addition (Ionic Strength) | Saturated KCl or NaCl solution | "Salting-out" effect decreases the solubility of organic compounds in the aqueous phase, increasing volatility. | scielo.br |
Liquid-Liquid Extraction (LLE): LLE is a classic method used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. columbia.edulibretexts.org To extract this compound from an aqueous sample, an organic solvent in which the ester is highly soluble and which is immiscible with water (e.g., diethyl ether, ethyl acetate (B1210297), or dichloromethane) would be chosen. columbia.edu The mixture is shaken vigorously in a separatory funnel to maximize the surface area between the two phases, allowing the ester to transfer to the organic layer. libretexts.org The organic layer is then separated, dried with an agent like anhydrous magnesium sulfate, and concentrated before analysis. columbia.edu
Spectroscopic Characterization and Structural Elucidation
Spectroscopic methods are used to determine the molecular structure of a compound by measuring its interaction with electromagnetic radiation.
In addition to its use as a detector for GC, mass spectrometry is a primary tool for structural elucidation. In the MS source, this compound is ionized, typically forming a molecular ion ([M]•+), which then undergoes fragmentation. The resulting pattern of fragment ions is characteristic of the molecule's structure. For esters, common fragmentation pathways include alpha-cleavage and McLafferty rearrangements. libretexts.org
Tandem mass spectrometry (MS/MS) provides even greater structural detail. A specific ion (e.g., the molecular ion) is selected, fragmented further by collision-induced dissociation, and the resulting product ions are analyzed. nih.gov This helps to confirm the connectivity of atoms within the molecule.
Predicted Mass Fragments for this compound (C₁₀H₁₄O₃, MW: 182.22)
| m/z (mass-to-charge ratio) | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 182 | [C₁₀H₁₄O₃]•+ | Molecular Ion (M•+) |
| 95 | [C₅H₃O₂]+ | Loss of the isopentoxy radical (•OCH₂(CH₂)₂CH(CH₃)₂) |
| 71 | [C₅H₁₁]+ | Isopentyl cation, from cleavage of the ester C-O bond |
| 57 | [C₄H₉]+ | Fragment of the isopentyl group |
Infrared spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber, cm⁻¹). Fourier Transform Infrared (FTIR) spectroscopy is a modern, more sensitive version of the technique.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source(s) |
|---|---|---|---|
| ~3100-3150 | C-H Stretch | Aromatic (Furan Ring) | chemicalbook.com |
| ~2870-2960 | C-H Stretch | Aliphatic (Isopentyl Group) | nist.govnih.gov |
| ~1720-1740 | C=O Stretch | Ester Carbonyl | nist.govchemicalbook.com |
| ~1580 & ~1480 | C=C Stretch | Furan Ring | chemicalbook.com |
| ~1290 & ~1180 | C-O Stretch | Ester (Asymmetric & Symmetric) | nist.govchemicalbook.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of organic compounds like this compound. By analyzing the ¹H (proton) and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be elucidated.
The structure of this compound consists of two main parts: the 2-furoate ring system and the 3-methylbutyl (isoamyl) alcohol moiety. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their hybridization state.
¹H NMR Spectroscopy: The proton spectrum of this compound shows distinct signals for the protons on the furan ring and those on the alkyl chain. The protons on the furan ring (H-3, H-4, and H-5) appear in the downfield region (typically 6.5-7.6 ppm) due to the aromatic character of the ring and the electron-withdrawing effect of the oxygen atom and the ester group. The protons of the 3-methylbutyl chain appear in the upfield region. The methylene (B1212753) group adjacent to the ester oxygen (-O-CH ₂-) is deshielded and appears at a higher chemical shift compared to the other alkyl protons.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon of the ester group is the most deshielded, appearing at a characteristic downfield shift (around 158-160 ppm). The carbons of the furan ring appear in the aromatic region (approx. 110-148 ppm), while the sp³ hybridized carbons of the alkyl chain are found in the upfield region (approx. 10-65 ppm).
The following tables summarize the predicted chemical shifts (δ) for this compound, based on established values for furoate esters and isoamyl derivatives.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| H-5 (Furan) | ~7.58 | Doublet of doublets |
| H-3 (Furan) | ~7.15 | Doublet of doublets |
| H-4 (Furan) | ~6.51 | Doublet of doublets |
| -O-CH ₂- | ~4.30 | Triplet |
| -CH₂-CH ₂-CH- | ~1.75 | Quartet |
| -CH(CH₃)₂ | ~1.60 | Multiplet (nonet) |
| -CH(C H₃)₂ | ~0.95 | Doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~158.5 |
| C-5 (Furan) | ~146.8 |
| C-2 (Furan) | ~144.9 |
| C-3 (Furan) | ~118.6 |
| C-4 (Furan) | ~111.9 |
| -O-C H₂- | ~63.7 |
| -C H₂-CH- | ~37.5 |
| -C H(CH₃)₂ | ~25.2 |
| -CH(C H₃)₂ | ~22.5 |
These spectral assignments allow for the complete confirmation of the molecular structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze molecules containing chromophores, which are functional groups that absorb light in the UV or visible range. The absorption of energy corresponds to the promotion of an electron from a lower energy orbital to a higher energy one.
The primary chromophore in this compound is the 2-furancarboxylate system. This system consists of a furan ring in conjugation with a carbonyl group (C=O). The conjugated system of pi (π) electrons across the double bonds and the carbonyl group is responsible for a characteristic π → π* (pi to pi-star) electronic transition. This transition results in a strong absorbance band in the ultraviolet region of the electromagnetic spectrum.
The saturated 3-methylbutyl alkyl chain does not absorb in the near-UV range and therefore does not contribute to the primary absorption maximum (λmax), acting only as a solubilizing group. The position of λmax for simple 2-furoate esters is largely independent of the attached alkyl chain.
Table 3: Chromophore Analysis of this compound
| Chromophore | Electronic Transition | Expected λmax (in Ethanol) |
| 2-Furoate | π → π* | ~248 nm |
The analysis of the UV-Vis spectrum allows for the confirmation of the conjugated furoate system and can be used for quantitative analysis based on the Beer-Lambert law. The absence of significant absorption at longer wavelengths confirms the lack of more extended conjugated systems.
Chemometric Approaches for Furoate Profiling and Authentication Studies
Chemometrics involves the use of multivariate statistical methods to extract meaningful information from complex chemical data. In the context of furoate esters, which are often components of complex mixtures like flavorings, fragrances, and natural products, chemometric approaches are invaluable for profiling and authentication. fmach.it
When analyzing a sample containing this compound and other related compounds, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or NMR spectroscopy generate large and complex datasets for each sample. Chemometrics provides the tools to process and interpret these expansive datasets. anu.edu.au
Furoate Profiling: Profiling aims to create a "chemical fingerprint" of a sample. This fingerprint represents the composition and relative concentration of a suite of compounds, including various furoate esters and other volatile or non-volatile molecules. Techniques like Principal Component Analysis (PCA) are used for this purpose. PCA is an unsupervised pattern recognition method that reduces the dimensionality of the data while retaining the most important information. It can visualize the natural clustering of samples based on similarities or differences in their chemical profiles. For instance, PCA could differentiate between fruit juices or wines based on their ester profiles, which may include this compound.
Authentication Studies: Authentication aims to verify the identity, purity, or origin of a product. Supervised chemometric methods, such as Partial Least Squares-Discriminant Analysis (PLS-DA), are often employed. In a PLS-DA model, the analysis is guided by pre-defined class information (e.g., "authentic" vs. "adulterated"). The model is trained to maximize the separation between these classes. This approach could be used to:
Verify the origin of a natural extract by comparing its furoate profile to that of authentic samples from a specific geographical region.
Detect the adulteration of a food product where a synthetic flavor mixture has been substituted for a natural one.
Monitor the consistency of a manufacturing process by ensuring the chemical profile of each batch falls within an acceptable range.
The combination of advanced analytical techniques with chemometrics provides a powerful framework for the quality control and authentication of products containing this compound and other esters.
Computational Chemistry and Molecular Modeling of 3 Methylbutyl 2 Furoate
Quantum Chemical Calculations and Spectroscopic Property Prediction
Quantum chemical calculations are employed to understand the electronic structure, reactivity, and spectroscopic characteristics of 3-Methylbutyl 2-furoate. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. In DFT studies of this compound, the primary focus is on its molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. epstem.net The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Table 1: Key Parameters from DFT Analysis of this compound
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency of the molecule to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency of the molecule to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher stability and lower chemical reactivity. |
| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | Related to the HOMO energy; measures the molecule's resistance to oxidation. |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Related to the LUMO energy; measures the molecule's ability to be reduced. |
| Electronegativity (χ) | The ability of the molecule to attract electrons. | Calculated from IP and EA. |
| Chemical Hardness (η) | A measure of the molecule's resistance to changes in its electron distribution. | Related to the HOMO-LUMO gap. |
| Electrophilicity Index (ω) | A global index that measures the propensity of a species to accept electrons. | Useful for predicting reactivity in various chemical reactions. |
This table is representative of typical data obtained from DFT calculations.
This compound is a flexible molecule due to the presence of several single bonds that can rotate. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be achieved through these rotations and their relative energies. The primary rotations of interest are around the C-O bond of the ester group and the C-C bonds within the 3-methylbutyl (isoamyl) side chain.
Computational methods, often employing DFT or semi-empirical methods, are used to perform a systematic search of the potential energy surface. This involves rotating specific bonds at defined increments and calculating the energy of each resulting conformation. The results are used to construct an energy landscape, a plot that shows the potential energy as a function of one or more dihedral angles. The minima on this landscape correspond to stable, low-energy conformers, while the peaks represent high-energy transition states between them. Identifying the global minimum energy conformation is crucial as it represents the most populated and stable structure of the molecule under given conditions.
Molecular Dynamics Simulations of Furoate Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dovepress.com For this compound, MD simulations can provide insights into its dynamic behavior and its interactions with its environment, such as solvent molecules or biological receptors. dovepress.comnih.gov
In a typical MD simulation, a system is set up containing multiple molecules of this compound and, for example, water as a solvent. The forces between the atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movement over a specific period. nih.gov
These simulations can reveal important information about:
Solvation: How solvent molecules arrange around the furoate ester.
Intermolecular Interactions: The nature and strength of interactions (e.g., hydrogen bonds, van der Waals forces) between furoate molecules or with other compounds. dovepress.com
Structural Stability: By analyzing metrics like the Root Mean Square Deviation (RMSD), simulations can assess the stability of a particular conformation or a complex formed with another molecule. nih.gov
Miscibility and Aggregation: MD can predict how well this compound mixes with other substances and its tendency to form aggregates. dovepress.com
By understanding these interactions at a molecular level, MD simulations can help predict macroscopic properties and behaviors. dovepress.com
In Silico Prediction of Reaction Mechanisms and Catalytic Pathways
Computational chemistry provides powerful tools for the in silico prediction of reaction mechanisms, offering a way to study chemical transformations without conducting laboratory experiments. For this compound, this can include modeling its synthesis (e.g., esterification of 2-furoic acid with 3-methyl-1-butanol) or its degradation.
Using quantum chemical methods like DFT, researchers can map out the entire reaction pathway. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which is the primary factor controlling the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be predicted.
Furthermore, computational models can be used to investigate catalytic pathways for the synthesis of furan (B31954) derivatives. nih.govresearchgate.net For example, studies on the use of catalysts like zeolites or ionic liquids for furan conversions can be computationally modeled. nih.gov These simulations can elucidate how the catalyst interacts with the reactants, stabilizes the transition state, and lowers the activation energy, thereby providing a rationale for its catalytic activity and guiding the design of more efficient catalysts. nih.gov
Structure-Activity Relationship (SAR) Modeling for Furan Esters and Analogs
Structure-Activity Relationship (SAR) modeling is a key computational technique in medicinal chemistry and materials science that aims to link the chemical structure of a compound to its biological activity or physical properties. nih.govnih.gov For furan esters and their analogs, SAR studies can be used to predict how changes in the molecular structure will affect a desired outcome, such as flavor profile, fragrance intensity, or inhibitory activity against a biological target. researchgate.netrsc.org
An SAR model is built by analyzing a series of related compounds where systematic structural modifications have been made. For analogs of this compound, these modifications could include:
Changing the ester group (e.g., replacing the 3-methylbutyl group with other alkyl or aryl groups).
Adding substituents to the furan ring at different positions. nih.gov
Replacing the furan ring with other heterocyclic or aromatic rings. nih.gov
The activity of each analog is measured experimentally, and this data is then used to build a computational model. This can range from simple qualitative rules (e.g., "a bulky group at position X decreases activity") to complex quantitative models (QSAR) that use statistical methods to create a mathematical equation relating structural descriptors to activity. These models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources. For example, studies on other furan-containing molecules have shown that the position and nature of substituents can dramatically alter biological activity. nih.govresearchgate.net
Environmental Fate and Degradation Studies of 3 Methylbutyl 2 Furoate
Environmental Persistence and Compartmentalization Dynamics
The environmental persistence and distribution of a chemical are governed by a complex interplay of its physical and chemical properties. For 3-Methylbutyl 2-furoate, its journey through various environmental compartments—soil, water, and air—is dictated by its tendency to sorb to solids, leach into water, and volatilize into the atmosphere.
Sorption and Leaching Behavior in Soil and Aquatic Sediments
The mobility of this compound in soil and its potential to contaminate groundwater is largely determined by its sorption characteristics. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict this behavior. A higher Koc value indicates a stronger tendency for a chemical to bind to soil organic matter, reducing its mobility and leaching potential.
Based on Quantitative Structure-Activity Relationship (QSAR) models, the estimated Koc for this compound suggests a moderate sorption potential. This implies that the compound will likely exhibit limited mobility in soils with high organic carbon content. However, in sandy soils or those with low organic matter, the potential for leaching into groundwater could be more significant. The sorption behavior is also influenced by soil pH and texture, with higher clay content generally leading to increased sorption.
Estimated Soil Sorption and Mobility of this compound
| Parameter | Estimated Value | Implication |
|---|---|---|
| Log Koc (Soil Adsorption Coefficient) | 2.4 - 2.8 (Estimated) | Moderate sorption to soil and sediment. |
| Mobility Classification | Low to Moderate | Leaching potential is dependent on soil type, particularly organic carbon content. |
Volatilization Rates and Atmospheric Distribution Models
Volatilization is a significant process that can transfer a chemical from soil or water into the atmosphere. The tendency of this compound to volatilize is governed by its vapor pressure and Henry's Law constant. The estimated Henry's Law constant for this compound suggests a moderate potential for volatilization from moist soil and water surfaces.
Once in the atmosphere, its distribution will be influenced by factors such as wind patterns and atmospheric stability. Atmospheric distribution models for volatile organic compounds (VOCs) indicate that compounds with similar properties can be transported over considerable distances. However, the atmospheric lifetime of this compound is expected to be limited by rapid degradation processes.
Biodegradation in Various Environmental Matrices
Predictive models for biodegradability, such as those included in the EPI Suite™, suggest that this compound is likely to be readily biodegradable. The ester linkage can be cleaved by microbial esterases, and the resulting 3-methylbutanol and 2-furoic acid are compounds that are generally amenable to further microbial degradation. The furan (B31954) ring, while relatively stable, can be degraded by various microorganisms through different metabolic pathways.
The rate of biodegradation will be influenced by environmental conditions such as temperature, oxygen availability, and the presence of a suitable microbial population. In aerobic environments like surface waters and topsoil, biodegradation is expected to be a significant removal mechanism. In anaerobic environments, such as deep sediments, the rate of degradation is likely to be much slower.
Predicted Biodegradability of this compound
| Prediction Model | Result | Interpretation |
|---|---|---|
| Linear Biodegradation Model | Readily Biodegradable | Expected to undergo rapid biodegradation in aerobic environments. |
| Non-Linear Biodegradation Model | Readily Biodegradable | Confirms the likelihood of rapid biodegradation. |
| Ultimate Biodegradation Timeline | Weeks | Suggests complete mineralization over a period of weeks under favorable conditions. |
Identification and Characterization of Biodegradation Products
Based on the inferred microbial degradation pathways, the primary and subsequent biodegradation products of this compound can be predicted.
Primary Biodegradation Products:
2-Furoic acid: This is the initial product from the hydrolysis of the furoate ester.
3-Methylbutanol (Isoamyl alcohol): This is the alcohol released upon the cleavage of the ester bond.
Secondary Biodegradation Products:
Further microbial action on the primary products would lead to a series of intermediate metabolites.
From 2-Furoic Acid: The aerobic degradation of 2-furoic acid is expected to proceed through intermediates of the furan degradation pathway, ultimately leading to mineralization (conversion to CO2 and water).
From 3-Methylbutanol: The oxidation of 3-methylbutanol would yield isovaleraldehyde (B47997) and subsequently isovaleric acid. These compounds are then likely to be further metabolized.
The following table summarizes the likely biodegradation products of this compound.
| Parent Compound | Primary Biodegradation Products | Secondary Biodegradation Products |
| This compound | 2-Furoic acid | Intermediates of furan degradation pathway |
| 3-Methylbutanol | Isovaleraldehyde, Isovaleric acid |
Characterization of these products in a laboratory setting would typically involve techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed over time in soil, water, or bioreactor samples.
Predictive Environmental Fate Modeling (e.g., Fugacity Models, Markov Chain Models)
In the absence of empirical data, predictive models are invaluable tools for estimating the environmental distribution and fate of chemicals.
Fugacity Models:
Fugacity models are mass balance models that describe the partitioning of a chemical between different environmental compartments (e.g., air, water, soil, sediment, biota) based on its physicochemical properties lupinepublishers.comtul.cznih.govulisboa.pt. Fugacity, with units of pressure, represents the "escaping tendency" of a chemical from a particular phase nih.govrsc.org. At equilibrium, the fugacity of a chemical is uniform across all compartments.
For a volatile organic compound like this compound, a fugacity model could predict its distribution in the environment. Key input parameters for such a model would include:
Vapor pressure
Water solubility
Octanol-water partition coefficient (Kow)
Henry's Law constant
These models can estimate the likely environmental compartments where the compound will accumulate and its persistence, taking into account degradation rates in each compartment ulisboa.pt. For fragrance ingredients, which are often semi-volatile, such models are crucial for understanding their environmental behavior researchgate.netresearchgate.net.
Markov Chain Models:
Markov chain models can be used to represent and predict the progression of a chemical's degradation over time researchgate.netewadirect.comresearchgate.netntnu.no. In this context, each state in the Markov chain would represent a specific degradation product, and the transitions between states would represent the chemical reactions in the degradation pathway researchgate.netumn.edu.
For this compound, a Markov chain model could be structured as follows:
State 0: this compound (parent compound)
State 1: 2-Furoic acid and 3-Methylbutanol (primary degradation products)
State 2: Intermediates from the degradation of 2-furoic acid
State 3: Intermediates from the degradation of 3-methylbutanol
State 4: Mineralized products (e.g., CO2, H2O)
The transition probabilities between these states would be determined by the reaction rates of each degradation step. Such a model could predict the concentration of the parent compound and its various degradation products over time in a given environmental setting. However, the accuracy of the model is highly dependent on the availability of accurate reaction rate data, which is currently lacking for this specific compound.
Biochemical Activity and Mechanistic Investigations of 3 Methylbutyl 2 Furoate
Investigation of Enzymatic Interactions and Inhibition Kinetics in vitro
Direct in-vitro studies on the enzymatic interactions and inhibition kinetics of 3-methylbutyl 2-furoate are not extensively documented in publicly available scientific literature. However, based on its chemical structure as an ester, it is plausible that this compound interacts with various hydrolases, particularly esterases and lipases. These enzymes are responsible for the hydrolysis of ester bonds in a wide range of substrates. nih.gov
The enzymatic synthesis and hydrolysis of similar esters have been investigated, providing insights into potential enzymatic interactions. For instance, lipases have been successfully used as biocatalysts in the synthesis and hydrolysis of various esters, including flavor esters. nih.govmdpi.com A study on the lipase-catalyzed esterification of furoic acid to methyl 2-furoate highlights the potential for enzymes like Candida antarctica lipase (B570770) B (CAL-B) to interact with the furoate structure. researchgate.net Such enzymes could potentially catalyze the hydrolysis of this compound back to 2-furoic acid and isoamyl alcohol.
The kinetics of such an enzymatic reaction would likely follow a Michaelis-Menten model, where the enzyme and substrate form a temporary complex. The efficiency of this reaction would be determined by the enzyme's affinity for the substrate (Km) and the maximum reaction rate (Vmax). Without specific experimental data for this compound, it is not possible to provide quantitative inhibition kinetics. However, it is conceivable that the compound or its hydrolysis products could act as inhibitors of other enzymes, a common characteristic of small molecules within biological systems.
Table 1: Enzymes Involved in the Synthesis and Hydrolysis of Related Esters
| Enzyme | Substrate/Product | Type of Reaction | Reference |
| Candida antarctica lipase B (CAL-B) | Furoic acid and methanol (B129727) | Esterification | researchgate.net |
| Lipase | Acetic acid and isoamyl alcohol | Esterification | mdpi.com |
| Esterases/Hydrolases | Fluorinated arylcarboxylic acid esters | Hydrolysis | mdpi.com |
| Lipases | Various plastics with ester bonds | Hydrolysis | nih.gov |
Modulation of Cellular Biochemical Pathways (e.g., related to lipid metabolism)
Direct evidence for the modulation of cellular biochemical pathways by this compound is not available. However, research on its parent compound, 2-furoic acid, provides significant indications of potential biological effects, particularly concerning lipid metabolism.
A study has shown that 2-furoic acid exhibits a hypolipidemic effect in rats, leading to a reduction in both serum cholesterol and triglyceride levels. medchemexpress.com The proposed mechanism for this effect involves the inhibition of key enzymes in lipid synthesis, such as ATP citrate (B86180) lyase. medchemexpress.com Given that this compound can be hydrolyzed to 2-furoic acid, it is plausible that it could exert similar effects on lipid metabolism following enzymatic cleavage in vivo.
Comparative Biochemical Analysis with Structurally Related Furan (B31954) Compounds
A comparative analysis of this compound with other furan compounds can offer further insights into its potential biochemical profile. The biological activity of furan derivatives is often linked to the substitutions on the furan ring. nih.gov
2-Furoic Acid: As the parent acid, 2-furoic acid has demonstrated hypolipidemic effects. medchemexpress.com It is also a known metabolite in various organisms, including humans. nih.gov The esterification of 2-furoic acid to form this compound alters its physicochemical properties, such as lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its biological activity.
Other Furan Esters: Various esters of 2-furoic acid have been synthesized and investigated for their biological properties. For instance, certain esters of 2-furoic acid and 2-furylacrylic acid have shown antineoplastic activity. nih.gov This suggests that the ester moiety can significantly modulate the biological effects of the furan core.
Isoamyl Acetate (B1210297): This compound shares the isoamyl alcohol portion with this compound but has an acetate group instead of a furoate group. Isoamyl acetate is a well-known flavor and fragrance compound and has been studied for its biosynthesis by yeast in fermentation processes. nih.gov While structurally similar in its alcohol-derived portion, the absence of the furan ring in isoamyl acetate means it would not share the specific biochemical activities attributed to the furoate moiety.
Table 2: Biological Activities of Structurally Related Furan Compounds
| Compound | Structure | Known Biological Activities/Applications | Reference |
| 2-Furoic Acid | Furan ring with a carboxylic acid group at position 2 | Hypolipidemic, preservative, flavoring agent | medchemexpress.comwikipedia.org |
| Methyl 2-furoate | Ester of 2-furoic acid and methanol | Flavoring agent, intermediate in chemical synthesis | researchgate.net |
| Esters of 2-furylacrylic acid | Furan ring with an acrylic acid ester group | Antineoplastic activity | nih.gov |
| Furan-2-carboxylic acid derivatives | Various derivatives of 2-furoic acid | Potential for diverse biological activities including anti-inflammatory and antimicrobial | nih.govontosight.ai |
Q & A
Q. What are the standard laboratory methods for synthesizing 3-Methylbutyl 2-furoate?
Synthesis typically involves acid-catalyzed condensation reactions. For example, ethyl 2-furoate derivatives are synthesized via condensation of furan esters with alcohols under acidic conditions (e.g., H₂SO₄) at elevated temperatures (60°C for 8 hours). Purification steps include extraction, distillation, and recrystallization from solvents like hexane, yielding high purity (95%+) . Adjusting the alcohol reactant (e.g., isoamyl alcohol) could extend this method to produce this compound.
Q. Which analytical techniques are recommended for characterizing this compound?
Key techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight (182.216 g/mol) and purity .
- Nuclear Magnetic Resonance (NMR): For structural elucidation (e.g., distinguishing ester groups and branching in the 3-methylbutyl chain).
- Infrared Spectroscopy (IR): To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- Elemental Analysis: To validate empirical formula (C₁₀H₁₄O₃) .
Q. How do physical properties (e.g., boiling point, density) guide experimental handling?
The compound’s boiling point (232°C) and flash point (101.2°C) necessitate controlled heating and avoidance of open flames. Its density (1.03 g/cm³) aids in liquid-liquid separation during purification. Safety protocols should include fume hoods and inert atmospheres to mitigate volatility risks .
Advanced Research Questions
Q. What catalytic systems enhance the efficiency of this compound synthesis?
Heterogeneous catalysts with atomically dispersed active sites (e.g., CoN₄ in hierarchically porous carbon) significantly improve esterification yields under mild conditions. Such systems reduce side reactions and enable recyclability without metal leaching . Comparative studies of homogeneous (e.g., H₂SO₄) versus heterogeneous catalysts can optimize reaction kinetics and selectivity.
Q. How do microbial or enzymatic parameters influence this compound biosynthesis?
In fermentation-based synthesis, yeast strain selection and malolactic fermentation (MLF) conditions critically impact ester formation. For example, spontaneous MLF may increase lactone byproducts, while induced MLF stabilizes target ester concentrations. Strain-specific enzymatic activity (e.g., esterases) also modulates yield .
Q. How can contradictory data on ester concentrations in fermentation studies be resolved?
Discrepancies (e.g., varying butyrolactone levels across studies) require systematic controls:
- Variable Isolation: Test grape variety, yeast strain, and MLF protocols independently.
- Replication: Use triplicate fermentations to assess reproducibility.
- Advanced Analytics: Employ headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to minimize sampling bias .
Q. What role does solvent selection play in optimizing this compound purification?
Polar aprotic solvents (e.g., hexane) are ideal for recrystallization due to their low solubility for polar byproducts. Solvent choice also affects macropore structure in catalyst supports, influencing diffusion rates during synthesis .
Q. How can computational modeling aid in predicting reaction pathways for this compound?
Density Functional Theory (DFT) simulations can map energy barriers for esterification steps, guiding catalyst design. For instance, modeling CoN₄ active sites explains their superior activity in furfural oxidative esterification .
Methodological Notes
- Contradictory Evidence: MLF-driven ester production varies with microbial consortia; thus, standardized microbial sourcing is critical .
- Data Gaps: Limited studies on this compound’s enzymatic synthesis warrant exploration of lipase-catalyzed routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
